molecular formula C18H32N2O3 B2440408 tert-Butyl (1R*,4R*)-4-(cyclohexanecarbonylamino)cyclohexylcarbamate CAS No. 1286263-83-9

tert-Butyl (1R*,4R*)-4-(cyclohexanecarbonylamino)cyclohexylcarbamate

Cat. No.: B2440408
CAS No.: 1286263-83-9
M. Wt: 324.465
InChI Key: BROSVZDRBMGSTA-SHTZXODSSA-N
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Description

tert-Butyl (1R*,4R*)-4-(cyclohexanecarbonylamino)cyclohexylcarbamate is a compound that features a tert-butyl group, a cyclohexane ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(cyclohexanecarbonylamino)cyclohexylcarbamate typically involves the reaction of cyclohexanecarbonyl chloride with a suitable amine to form the corresponding amide. This intermediate is then reacted with tert-butyl chloroformate to yield the final carbamate product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-(cyclohexanecarbonylamino)cyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclohexane ring.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1R*,4R*)-4-(cyclohexanecarbonylamino)cyclohexylcarbamate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structural features may allow it to act as a drug candidate for treating certain diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(cyclohexanecarbonylamino)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling, or affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,4R)-4-(cyclohexylamino)cyclohexylcarbamate**
  • tert-Butyl (1R,4R)-4-(benzylamino)cyclohexylcarbamate**
  • tert-Butyl (1R,4R)-4-(phenylamino)cyclohexylcarbamate**

Uniqueness

tert-Butyl (1R*,4R*)-4-(cyclohexanecarbonylamino)cyclohexylcarbamate is unique due to the presence of the cyclohexanecarbonyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-[4-(cyclohexanecarbonylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O3/c1-18(2,3)23-17(22)20-15-11-9-14(10-12-15)19-16(21)13-7-5-4-6-8-13/h13-15H,4-12H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROSVZDRBMGSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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